molecular formula C13H15BrO2 B8362734 3-Bromo-4-cyclohexyloxy-benzaldehyde

3-Bromo-4-cyclohexyloxy-benzaldehyde

Cat. No.: B8362734
M. Wt: 283.16 g/mol
InChI Key: CIABQGKSJOCXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-cyclohexyloxy-benzaldehyde is a useful research compound. Its molecular formula is C13H15BrO2 and its molecular weight is 283.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

3-bromo-4-cyclohexyloxybenzaldehyde

InChI

InChI=1S/C13H15BrO2/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2

InChI Key

CIABQGKSJOCXKP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)C=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromo-4-hydroxy-benzaldehyde (24.8 mmol, 5.0 g), bromo-cyclohexane (37.3 mmol, 6.08 g) and K2CO3 (37.3 mmol, 5.15 g) were suspended in DMF (15 mL) and stirred over night at 90° C. The mixture was cooled to room temperature, and bromo-cyclohexane (36.8 mmol, 6.0 g) and K2CO3 (36.2 mmol, 5.0 g) were added stirred at 90° C. for another 24 h. The mixture was cooled and filtered. The filtrate was extracted with ethyl acetate. The organic layer was washed with 1.0 N NaOH (200 mL), water, and brine, dried (Na2SO4), filtered, and concentrated under reduced pressure to provide 3-bromo-4-cyclohexyloxy-benzaldehyde (2.7 g).
Quantity
5 g
Type
reactant
Reaction Step One
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6.08 g
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reactant
Reaction Step Two
Name
Quantity
5.15 g
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reactant
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6 g
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reactant
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5 g
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reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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